molecular formula C21H21NO5S2 B3003372 Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate CAS No. 922909-39-5

Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate

Cat. No.: B3003372
CAS No.: 922909-39-5
M. Wt: 431.52
InChI Key: ILQAJSNMWQQXCM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a benzo[b]thiophene core substituted with a phenylsulfonylbutanamido group at the 2-position and an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 2-[4-(benzenesulfonyl)butanoylamino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S2/c1-2-27-21(24)19-16-11-6-7-12-17(16)28-20(19)22-18(23)13-8-14-29(25,26)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQAJSNMWQQXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylate group: This step often involves esterification reactions using ethyl alcohol and suitable carboxylic acid derivatives.

    Attachment of the butanamido group: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

    Addition of the phenylsulfonyl group: This step typically involves sulfonylation reactions using sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

Scientific Research Applications

Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound: Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate Benzo[b]thiophene 4-(Phenylsulfonyl)butanamido at C2; ethyl ester at C3 Not provided Ester, sulfonamide, amide
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl group; ethoxy-oxoethyl side chain 390.14 Hydroxyl, ester, amide
Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate Benzo[b]thiophene 4-Bromophenyl at C2; methyl ester at C3 Not provided Bromine, ester
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Morpholinosulfonylbenzamido at C2 478.58 Morpholine, sulfonamide, ester
Ethyl 2-(4-chloro-2,5-dimethoxyphenylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Chloro-dimethoxyphenylsulfonamido at C2 459.96 Chlorine, methoxy, sulfonamide, ester

Key Observations :

  • Sulfonamide/sulfonyl groups (target compound, ) improve metabolic stability and binding affinity in enzyme inhibition.
  • Electron-withdrawing substituents (e.g., bromine in , morpholinosulfonyl in ) modulate electronic properties, affecting reactivity and solubility.

Key Observations :

  • Pd-catalyzed cyclization () offers higher yields (86%) compared to the Petasis reaction (22% in ).
  • Knoevenagel condensation () is versatile for introducing α,β-unsaturated cyanoacrylamido groups, which are critical for bioactivity.
Table 3: Bioactivity and Solubility Profiles
Compound Antioxidant Activity (IC₅₀) Antibacterial Activity Predicted LogP Notable Substituent Effects
Target Compound Not reported Not reported ~3.5 (est.) Phenylsulfonyl enhances enzyme inhibition
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 12.5 μM (DPPH assay) Moderate 2.8 Phenolic hydroxyl boosts antioxidant activity
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Not reported Not reported 1.93 Morpholinosulfonyl improves solubility

Key Observations :

  • Phenolic hydroxyl groups (e.g., in ) significantly enhance antioxidant activity due to radical-scavenging capacity.
  • Morpholinosulfonyl substituents () lower LogP (1.93 vs. ~3.5 for the target compound), suggesting better aqueous solubility.

Stability and Reactivity

  • Sulfonamide Stability : The phenylsulfonyl group in the target compound is resistant to hydrolysis under physiological conditions, unlike ester groups, which may undergo enzymatic cleavage.
  • Tetrahydrobenzo[b]thiophene vs. Benzo[b]thiophene : The saturated core in analogs like reduces π-stacking interactions but increases stability against oxidation.

Biological Activity

Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 396.48 g/mol
  • IUPAC Name : this compound

This structure features a benzothiophene core, which is known for its ability to interact with various biological targets due to its unique electronic properties.

Anticancer Activity

Recent studies have indicated that compounds derived from benzothiophene exhibit significant anticancer properties. For instance, research has shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In particular, this compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study : In vitro assays demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests a promising potential for further development as an anticancer agent.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54928

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies reveal that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Cholinesterase Inhibition

Another notable activity is the inhibition of cholinesterases, which are critical in neurotransmission. The compound has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising inhibitory effects.

Research Findings : The compound demonstrated an IC50 value of 40 µM against AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Enzyme Inhibition : By inhibiting cholinesterases, it enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
  • Antimicrobial Mechanisms : The exact mechanism is still under investigation, but it likely involves disrupting bacterial cell wall synthesis or function.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(4-(phenylsulfonyl)butanamido)benzo[b]thiophene-3-carboxylate?

The compound is typically synthesized via acylation of the amino group on the thiophene core. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can react with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) to introduce the desired substituents . Multi-component reactions (e.g., Gewald synthesis) are also employed to construct the thiophene scaffold, followed by sulfonylation or acrylamidation to install the phenylsulfonylbutanamido group . Key characterization methods include NMR, HPLC, and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example, ethyl 2-(3,3-dibutylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were analyzed to confirm bond angles, torsion angles, and hydrogen-bonding networks . Spectroscopic techniques (¹H/¹³C NMR, IR) are used to verify functional groups, while mass spectrometry confirms molecular weight .

Q. What are the critical physicochemical properties influencing its reactivity?

  • LogP : ~4 (indicating moderate lipophilicity, relevant for cellular uptake) .
  • Hydrogen-bond donors/acceptors : 1 donor and 5 acceptors, affecting solubility and intermolecular interactions .
  • Rotatable bonds : 5, influencing conformational flexibility and binding to biological targets . These properties are calculated using tools like XlogP and topological polar surface area (TPSA) analysis .

Q. How can purity and stability be assessed during synthesis?

Purity is evaluated via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC). Stability studies under varying pH, temperature, and light conditions are conducted using accelerated degradation protocols. For example, refluxing in toluene under dry nitrogen ensures stability during synthesis .

Q. What spectroscopic techniques are used to characterize intermediates?

  • NMR : Confirms regioselectivity of substitutions (e.g., acrylamidation at the 2-position of the thiophene ring) .
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
  • MS : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for C₂₀H₂₁N₂O₅S₂) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like JAK2 kinase. For derivatives, binding energies ≤-8.5 kcal/mol suggest strong interactions. Physicochemical properties (Lipinski’s Rule of Five) and ADMET profiles are predicted using SwissADME or QikProp .

Q. What methodologies are used to evaluate its anticancer activity?

  • In vitro : MTT assays against cancer cell lines (e.g., MCF-7, IC₅₀ = 23.2–95.9 µM) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death (e.g., 26.86% apoptosis induction in MCF-7 cells) .
  • In vivo : Tumor xenograft models measure tumor mass reduction (e.g., 26.6% decrease in solid tumors) .

Table 1 : Biological activity of selected derivatives

CompoundIC₅₀ (µM, MCF-7)Apoptosis Induction (%)Tumor Mass Reduction (%)
423.226.8626.6
2095.912.34N/A

Q. How are reaction byproducts or regiochemical ambiguities resolved?

Regioselectivity in cyclization reactions (e.g., thiazinone vs. pyrimidinone formation) is clarified using LC-MS/MS and isotopic labeling. Byproducts are isolated via column chromatography (silica gel, hexane/EtOAc gradients) and characterized structurally .

Q. What strategies optimize yield in multi-step syntheses?

  • Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance acylation kinetics .
  • Temperature control : Reflux at 112°C in toluene maximizes conversion rates for ureido derivatives .

Q. How does the compound’s electronic structure influence its reactivity?

The electron-withdrawing sulfonyl group activates the thiophene ring for nucleophilic substitution, while the ester group stabilizes intermediates via resonance. DFT calculations (e.g., Gaussian 09) map HOMO-LUMO gaps (~4.5 eV), correlating with electrophilicity in cross-coupling reactions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of ester groups .
  • Biological assays : Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
  • Computational studies : Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) .

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